(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
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Overview
Description
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, also known as tert-butyl (4-(diphenyl)sulfonium)phenoxyacetate triflate, is a chemical compound with the molecular formula C25H25F3O6S2 and a molecular weight of 542.59 g/mol . This compound is primarily used as a cationic photoinitiator and a photoacid generator .
Mechanism of Action
Target of Action
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a cationic photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (free radicals or ions) capable of initiating or catalyzing chemical reactions . Therefore, the primary targets of this compound are the molecules that react with the generated reactive species.
Preparation Methods
The synthesis of (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate involves the reaction of tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 2,2-difluoro-2-sulfoethyl ester, sodium salt with diphenyl t-butoxycarbonylmethoxyphenyl sulfonium trifluoromethanesulfonate in dichloromethane and water . The reaction is carried out with vigorous stirring for 3 hours, followed by separation and purification steps to obtain the final product .
Chemical Reactions Analysis
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to sulfides.
Substitution: The triflate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate has several scientific research applications:
Comparison with Similar Compounds
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is unique due to its high efficiency as a photoinitiator and photoacid generator. Similar compounds include:
Triphenylsulfonium triflate: Another photoinitiator with similar applications but different structural properties.
(4-Phenoxyphenyl)diphenylsulfonium triflate: Used in similar applications but with variations in reactivity and efficiency.
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate: A related compound with distinct photoinitiating properties.
These compounds share similar functionalities but differ in their structural attributes and specific applications.
Properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJCYKNSIKZQFX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347167 |
Source
|
Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180801-55-2 |
Source
|
Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-methoxyphenyldiphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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